2-Amino-5-butyl-6-methylpyrimidin-4-ol chemical properties
2-Amino-5-butyl-6-methylpyrimidin-4-ol chemical properties
An In-depth Technical Guide: Chemical Properties of 2-Amino-5-butyl-6-methylpyrimidin-4-ol
Introduction: A Versatile Heterocyclic Scaffold
2-Amino-5-butyl-6-methylpyrimidin-4-ol (CAS No: 4038-64-6) is a substituted pyrimidine derivative that serves as a crucial building block in medicinal chemistry and agrochemical research.[1] The 2-aminopyrimidine core is a privileged scaffold, appearing in a wide array of biologically active compounds, including approved therapeutics. Its structural features allow for versatile functionalization, enabling the exploration of vast chemical space in the pursuit of novel agents with tailored pharmacological profiles.
This guide provides a comprehensive overview of the core chemical properties of 2-Amino-5-butyl-6-methylpyrimidin-4-ol, focusing on its structural attributes, spectroscopic signature, synthesis, reactivity, and applications. A central theme throughout this analysis is the compound's existence in a tautomeric equilibrium, which profoundly influences its reactivity and spectroscopic characteristics. Understanding these properties is paramount for its effective utilization in synthetic chemistry and drug design campaigns.
Physicochemical and Structural Properties
The fundamental identity and characteristics of 2-Amino-5-butyl-6-methylpyrimidin-4-ol are summarized below.
| Property | Value | Source |
| CAS Number | 4038-64-6 | [2][3] |
| Molecular Formula | C₉H₁₅N₃O | [2][3] |
| Molecular Weight | 181.23 g/mol | [3] |
| Appearance | Solid | [2] |
| IUPAC Name | 2-amino-5-butyl-6-methylpyrimidin-4-ol | [2] |
| Canonical SMILES | CCCCC1=C(N=C(NC1=O)N)C | [3] |
| InChI Key | VYCNDBQWMCGZAA-UHFFFAOYSA-N | [2][3] |
Tautomerism: A Key Chemical Feature
A critical aspect of the chemistry of 2-Amino-5-butyl-6-methylpyrimidin-4-ol is its existence as a mixture of tautomers: the aromatic alcohol form (pyrimidin-4-ol) and the non-aromatic keto form (pyrimidin-4(3H)-one). This equilibrium is common in hydroxypyrimidines and influences the molecule's spectroscopic data and reactivity.[4] The keto form is often the predominant tautomer in various solvents and the solid state.
Caption: Tautomeric equilibrium of the title compound.
Spectroscopic Characterization
Definitive structural elucidation relies on a combination of spectroscopic techniques. The data for this compound is best understood by comparison with closely related and well-characterized analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides an unambiguous map of the carbon-hydrogen framework. Based on data for structurally similar compounds like 2-Amino-6-butylpyrimidin-4(3H)-one, the following spectral features are expected, typically using DMSO-d₆ as the solvent to ensure solubility and observe exchangeable protons.[5]
| ¹H NMR | Assignment | Causality |
| ~8.25 ppm (br s, 2H) | -NH₂ | Exchangeable amino protons. |
| ~5.62 ppm (s, 1H) | C5-H | Vinylic proton on the pyrimidine ring. |
| ~2.40 ppm (t, 2H) | -CH₂- (alpha to ring) | Methylene protons adjacent to the pyrimidine ring, split by the neighboring CH₂ group. |
| ~1.55 ppm (m, 2H) | -CH₂- | Methylene protons of the butyl chain. |
| ~1.35 ppm (m, 2H) | -CH₂- | Methylene protons of the butyl chain. |
| ~0.92 ppm (t, 3H) | -CH₃ (butyl) | Terminal methyl group of the butyl chain, split by the adjacent CH₂ group. |
| Not specified | C6-CH₃ | Methyl group attached to the pyrimidine ring. |
| ¹³C NMR | Assignment | Causality |
| ~159.5 ppm | C4=O | Carbonyl carbon of the predominant keto tautomer. |
| ~155.4 ppm | C2-NH₂ | Carbon bearing the amino group. |
| ~151.6 ppm | C6-CH₃ | Carbon bearing the methyl group. |
| ~99.7 ppm | C5 | Vinylic carbon of the pyrimidine ring. |
| ~30.2, 27.1, 19.7 ppm | Butyl Chain Carbons | Aliphatic carbons of the butyl substituent. |
| ~11.7 ppm | Butyl -CH₃ | Terminal methyl carbon of the butyl chain. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying key functional groups and confirming the tautomeric state. The spectrum will exhibit characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| 3400 - 3100 | N-H and O-H stretching | A broad band indicating the presence of the amino group and the hydroxyl group of the pyrimidinol tautomer.[4][5] |
| 2960 - 2850 | C-H stretching | Aliphatic C-H bonds of the butyl and methyl groups. |
| ~1705 - 1655 | C=O stretching | Strong absorption confirming the presence of the pyrimidinone (keto) tautomer.[5] |
| ~1630 | C=N and C=C stretching | Stretching vibrations characteristic of the pyrimidine ring system.[5] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. Using an electrospray ionization (ESI) source in positive mode, the expected molecular ion would be the protonated species.
-
Expected Ion (M+H)⁺: m/z 182.13
-
Key Fragmentation: A primary fragmentation pathway would likely involve the loss of the butyl group (C₄H₉, 57 Da) or components thereof, which helps to confirm the presence and location of the alkyl substituent.
Synthesis and Reactivity
General Synthesis Strategy
Substituted 2-aminopyrimidines are commonly synthesized via multi-component condensation reactions. A robust and efficient method involves the reaction of a β-ketoester, an aldehyde or ketone, and guanidine.[6] For the title compound, a logical precursor would be ethyl 2-butylacetoacetate, which condenses with guanidine to form the pyrimidine ring. This Biginelli-type reaction is a cornerstone of heterocyclic synthesis.
Caption: General workflow for the synthesis of the title compound.
Key Reactivity
The presence of multiple functional groups (amino, hydroxyl/keto, and the pyrimidine ring) makes this molecule a versatile substrate for further chemical modification.
-
O-Alkylation and Substitution: The hydroxyl group of the pyrimidinol tautomer can be deprotonated with a base to form a sodium salt. This salt is a potent nucleophile that can react with alkyl halides to yield O-substituted derivatives.[7] Furthermore, the hydroxyl group can be converted to a 4-chloro substituent, which is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.[7]
-
N-Functionalization: The exocyclic amino group can undergo reactions typical of primary amines, such as acylation, alkylation, or condensation with aldehydes and ketones to form Schiff bases.[8] These modifications are crucial for modulating the biological activity of the resulting compounds.
Applications in Research and Development
Scaffold for Drug Discovery
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry. Derivatives have demonstrated a broad spectrum of biological activities, making 2-Amino-5-butyl-6-methylpyrimidin-4-ol a valuable starting material for generating compound libraries. Documented activities for this class of compounds include:
-
Anticancer Activity: Many pyrimidine derivatives function as kinase inhibitors or antiproliferative agents.[9][10]
-
Antimicrobial and Antiviral Activity: The scaffold is present in numerous compounds designed to interfere with microbial and viral replication pathways.[1][10]
-
Enzyme Inhibition: As bioisosteres of natural purines, these compounds can act as potent and selective inhibitors for various enzymes.[11]
Agrochemical Research
The structural motifs found in pharmaceuticals are often transferable to agrochemicals. This compound serves as a precursor for developing novel fungicides, herbicides, and insecticides, where structural modifications can tune efficacy and selectivity for specific agricultural targets.[1]
Analytical Applications
Due to its stable heterocyclic core and distinct mass, this compound or its isotopically labeled analogues are suitable for use as internal standards in quantitative chromatographic assays (GC-MS or LC-MS).[12] An internal standard is critical for correcting variations in sample processing and instrument response, thereby ensuring analytical accuracy.[12]
Experimental Protocols
The following protocols are generalized methodologies based on established procedures for similar compounds and are intended as a starting point for laboratory work.
Protocol: Synthesis of 2-Amino-6-alkylpyrimidin-4(3H)-one (General Procedure)
This protocol is adapted from methodologies used for synthesizing structurally related compounds and should be optimized for the specific target.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reagents: To the sodium ethoxide solution, add one molar equivalent of guanidine hydrochloride, followed by one molar equivalent of the appropriate β-ketoester (e.g., ethyl 2-butylacetoacetate).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, reduce the solvent volume under vacuum. Neutralize the residue with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent system (e.g., methanol/DCM) to obtain the pure compound.[5]
-
Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy as detailed in Section 3.0.
Protocol: NMR Sample Preparation and Analysis
This protocol provides a standard method for acquiring NMR data for pyrimidine derivatives.[13]
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. The choice of DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and to allow for the observation of exchangeable N-H and O-H protons.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment over a spectral width of 0-12 ppm. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
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Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed.
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Application Note and Protocol for the Use of 2-Amino-4-hydroxy-6-methylpyrimidine as an Internal Standard in Chromatography - Benchchem.
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(PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity - ResearchGate.
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